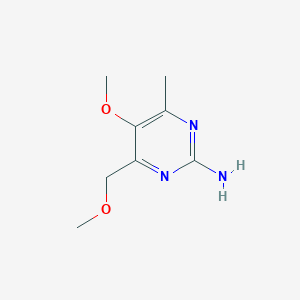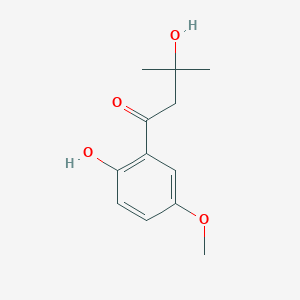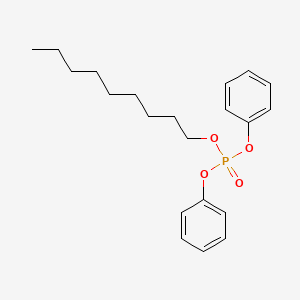![molecular formula C21H14N2O3 B14352959 2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole CAS No. 91044-62-1](/img/no-structure.png)
2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole is a heterocyclic compound that features a unique structure combining biphenyl and nitrophenyl groups with an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole typically involves the condensation of 4-nitrobenzaldehyde with 4-biphenylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated biphenyl or nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and as a component in organic electronic devices.
Mecanismo De Acción
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Similar Compounds:
4-Nitrophenyl- and 4′-nitro-1,1′-biphenyl-4-carboxylates: These compounds share structural similarities with 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole but differ in their functional groups and reactivity.
1,4-Bis(4-nitrophenyl)piperazine: Another compound with nitrophenyl groups, used in different applications.
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole is unique due to its combination of biphenyl and nitrophenyl groups with an oxazole ring, providing distinct electronic and structural properties that make it valuable for various scientific and industrial applications.
Propiedades
| 91044-62-1 | |
Fórmula molecular |
C21H14N2O3 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
5-(4-nitrophenyl)-2-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14N2O3/c24-23(25)19-12-10-17(11-13-19)20-14-22-21(26-20)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-14H |
Clave InChI |
VDECUOXAUQCYDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)

